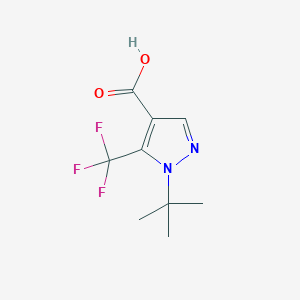

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

概要

説明

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound that features both a tert-butyl group and a trifluoromethyl group attached to a pyrazole ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

準備方法

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . Another approach includes the use of tert-butoxycarbonyl groups in organic transformations . Industrial production methods often utilize flow microreactor systems for the direct introduction of these groups into various organic compounds .

化学反応の分析

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include radical and electrophilic trifluoromethylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

-

Anticancer Activity

- Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The trifluoromethyl group in 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid enhances its lipophilicity, potentially improving its ability to penetrate cell membranes. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects

- Antimicrobial Properties

Agrochemical Applications

- Herbicide Development

- Pesticide Formulations

Material Science Applications

- Polymer Chemistry

- Nanotechnology

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry, 2023 | Demonstrated significant anticancer activity against breast cancer cell lines |

| Agrochemicals | Pesticide Science, 2024 | Effective herbicide formulation with reduced phytotoxicity |

| Material Science | Polymer Chemistry Reviews, 2023 | Enhanced mechanical properties in polymer composites incorporating pyrazole derivatives |

作用機序

The mechanism by which 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, for example, enhances the lipophilicity and metabolic stability of the compound, making it more effective in various applications . The tert-butyl group contributes to the compound’s unique reactivity patterns, influencing its interactions with other molecules .

類似化合物との比較

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

- 1-(tert-Butyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

- 1-(tert-Butyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly impact their chemical properties and applications .

生物活性

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest due to its unique structural features, including a tert-butyl group and a trifluoromethyl group. These modifications enhance its chemical reactivity and biological activity, making it a promising candidate in various fields, particularly in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C9H11F3N2O2, with a molecular weight of 224.19 g/mol. The compound features an acidic carboxyl group, which may contribute to its biological activities by interacting with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Molecular Formula | C9H11F3N2O2 |

| Molecular Weight | 224.19 g/mol |

| CAS Number | 142818-02-8 |

| Melting Point | 115-117 °C |

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of programmed cell death at concentrations as low as 1.0 μM .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies have shown that certain pyrazole derivatives exhibit selectivity towards COX-2, suggesting their potential as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been investigated for their antimicrobial properties and their ability to inhibit various enzymes linked to disease processes. For instance, they have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrase .

Case Studies

Several case studies have been documented regarding the biological activity of related pyrazole compounds:

- Microtubule Destabilization : In one study, compounds similar to this compound were synthesized and evaluated for their ability to destabilize microtubules in cancer cells, showing promising results that warrant further investigation .

- Caspase Activation : Another study reported that specific pyrazole derivatives could enhance caspase activity in breast cancer cells, indicating their potential role in apoptosis induction as part of cancer therapy strategies .

- COX Inhibition : A series of substituted pyrazole derivatives were screened for COX-1 and COX-2 inhibitory activities, revealing significant anti-inflammatory effects with minimal side effects in animal models .

特性

IUPAC Name |

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPZUNLSYYEDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363248 | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142818-02-8 | |

| Record name | 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142818-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。